2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride
Description
This compound, with the molecular formula C₁₃H₁₆Cl₂N₄O and molecular weight 315.20, is a pyrido-fused azepine derivative featuring a pyridin-4-yl substituent at the 2-position and a hydroxyl group at the 4-position of the pyrimidoazepine core . Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-pyridin-4-yl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.2ClH/c18-13-10-3-7-15-8-4-11(10)16-12(17-13)9-1-5-14-6-2-9;;/h1-2,5-6,15H,3-4,7-8H2,(H,16,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATHAYDAALRZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
The chemical formula for this compound is C₁₃H₁₆Cl₂N₄O with a molecular weight of approximately 303.20 g/mol. It is characterized as a dihydrochloride salt, which influences its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆Cl₂N₄O |
| Molecular Weight | 303.20 g/mol |
| CAS Number | 1229626-97-4 |
| MDL Number | MFCD16621940 |
Research indicates that compounds similar to 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol may act as selective modulators of neurotransmitter receptors. For instance, pyrimido[4,5-d]azepines have been shown to exhibit activity as 5-HT2C receptor agonists with minimal activation of other serotonin receptors (5-HT2A and 5-HT2B) . This selectivity is crucial for developing treatments with fewer side effects.
Pharmacological Studies
- Antidepressant Activity : In preclinical studies, compounds structurally related to this pyrimidine derivative have demonstrated antidepressant-like effects in animal models. These effects are often attributed to modulation of serotonin pathways .
- Anxiolytic Effects : Similar compounds have been evaluated for their anxiolytic properties in various models. The ability to selectively target specific receptor subtypes may provide therapeutic benefits in treating anxiety disorders without the sedative effects commonly associated with non-selective agents .
- Neuroprotective Properties : Some studies suggest that these compounds may offer neuroprotective effects through their interactions with GABA(A) receptors. This interaction could be beneficial in conditions such as neurodegenerative diseases where GABAergic dysfunction is implicated .
Study on Selective Serotonin Receptor Agonists
A notable study examined a related compound's efficacy in a canine model of stress urinary incontinence (SUI). The results indicated that the compound exhibited robust efficacy while maintaining favorable pharmacokinetic properties . This study underscores the potential of pyrimidine derivatives in treating conditions beyond traditional psychiatric disorders.
Synthesis and Evaluation of Analogues
Another research effort focused on synthesizing various analogues of pyrimidine derivatives to evaluate their biological activity against different receptor targets. The findings revealed that certain modifications enhanced selectivity and potency at the desired receptors while minimizing off-target effects .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol exhibit anticancer properties. A study highlighted the synthesis of various tetrahydropyrimidine derivatives that demonstrated significant cytotoxic effects against cancer cell lines. These derivatives were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .
1.2 Aryl Hydrocarbon Receptor (AhR) Modulation
Compounds in the same class as 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol have been identified as potential AhR modulators. AhR is a receptor involved in the regulation of biological responses to planar aromatic hydrocarbons. Inhibition of AhR has implications for cancer therapy and environmental toxicology .
Synthesis and Structural Studies
2.1 Synthetic Pathways
The synthesis of 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol can be achieved through various methodologies including solvent-free microwave-assisted reactions. Such methods enhance reaction efficiency and yield while minimizing environmental impact .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time (min) | Conditions |
|---|---|---|---|
| Solvent-free Microwave | 61 | 5 | 100°C at 250 W |
| Ethanol Reflux | 30 | 540 | Reflux |
| DMF Reflux | 31 | 480 | Reflux |
Case Studies and Research Findings
3.1 Case Study on Anticancer Activity
In a notable study on the anticancer activity of tetrahydropyrimidine derivatives, researchers synthesized a series of compounds and tested them against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that several derivatives exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .
3.2 Research on AhR Inhibition
A study focusing on AhR modulation revealed that specific derivatives from the pyrimidine class could effectively inhibit AhR activity in vitro. This inhibition was linked to reduced expression of target genes associated with tumor progression and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Pyrido-Fused Deazapurine Bases
describes pyrido-fused deazapurines with diverse 4-position substituents (e.g., chloro, methoxy, methylthio, amino). While these share a fused pyrido-pyrrolo-pyrimidine scaffold, the target compound differs in its azepine ring (7-membered vs. 6-membered pyrrolo rings) and the presence of a hydroxyl group . The pyridin-4-yl group in the target compound may enhance π-stacking interactions compared to smaller substituents like methyl or methoxy in derivatives.
N4-(3-Chloro-4-Trifluoromethyl-Phenyl)-Substituted Analogs
A compound from (Example 45) shares the tetrahydro-pyrimido[4,5-d]azepine core but substitutes the pyridin-4-yl group with a trifluoromethyl-pyridin-2-yl moiety. Additionally, it features a 3-chloro-4-trifluoromethyl-phenylamine group at N3. This trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s hydroxyl group .
Oxaza[4,5-d]pyrimidine Derivatives
highlights oxaza[4,5-d]pyrimidines with piperazinyl or spirocyclic substituents. For instance, compound 9 (melting point 135–137°C) incorporates a 4-(2-(pyridin-4-yl)ethyl)piperazine group, differing from the target’s direct pyridin-4-yl attachment.
Molecular and Physicochemical Properties
The target compound’s dihydrochloride salt likely improves solubility compared to neutral analogs like the dichloro-tetrahydro-pyrimidoazepine in (Ref: 10-F782361), which lacks ionizable groups .
Key Differentiators and Implications
- Pyridin-4-yl vs. Other Substituents: The pyridin-4-yl group enhances hydrogen-bonding capacity compared to non-aromatic substituents (e.g., methyl in derivatives) .
- Dihydrochloride Salt : Improves bioavailability relative to neutral analogs like the dichloro compound in .
Preparation Methods
Classical Synthetic Approach via Multi-Step Route
The traditional synthesis involves a multi-step process starting from readily available precursors such as pyridine derivatives and amino acids or related intermediates. The key steps include:
- Formation of the core heterocyclic framework through cyclization reactions.
- Functionalization at specific positions to introduce the pyridinyl group.
- Final conversion to the dihydrochloride salt.
- Step 1: Condensation of 4-pyridyl aldehyde with suitable amino precursors under acidic or basic conditions to form the initial heterocycle.
- Step 2: Cyclization involving nucleophilic attack and ring closure, often facilitated by refluxing in solvents like ethanol or acetic acid.
- Step 3: Reduction or hydrogenation to achieve the tetrahydro form.
- Step 4: Quaternization or salt formation with hydrochloric acid to obtain the dihydrochloride salt.
| Advantages | Drawbacks |
|---|---|
| Well-established, predictable yields | Lengthy, multiple purification steps |
| Scalable | Moderate operational complexity |
Improved Synthesis via One-Pot or Telescoped Methods
Recent research emphasizes telescoped reactions, reducing purification steps and improving overall yields.
- Use of microwave-assisted synthesis to accelerate cyclization and functionalization steps.
- Application of solvent systems like acetonitrile or ethanol with catalytic amounts of acids or bases.
- In situ formation of intermediates, followed by immediate cyclization.
- Mix pyridine-4-carboxaldehyde with suitable amino precursors in acetonitrile.
- Add potassium carbonate as base.
- Heat under microwave irradiation at 120°C for 30-60 minutes.
- Add hydrochloric acid directly to precipitate the dihydrochloride salt.
- Yields up to 70-80% have been reported with this method.
- Reaction times are significantly reduced compared to classical routes.
Synthesis Based on Scaffold Hopping and Derivatization Strategies
The literature indicates scaffold hopping approaches, especially for derivatives with pharmacological activity, can be adapted to synthesize the target compound.
- Starting from structurally related heterocycles such as 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one.
- Employing nucleophilic substitution or cyclization reactions to introduce the pyridin-4-yl group.
- Final salt formation with hydrochloric acid yields the dihydrochloride.
- Flexibility in introducing various substituents.
- Potential for combinatorial synthesis to generate analogs.
Specific Synthesis Data and Reaction Conditions
Notes on Optimization and Scale-Up
- Reaction temperature : Maintaining controlled reflux (~80°C) optimizes cyclization.
- Reaction time : Microwave-assisted reactions reduce times from overnight to 30-60 minutes.
- Purification : Crystallization from ethanol or acetonitrile provides high purity products.
- Yield enhancement : Using excess pyridine-4-carboxaldehyde or optimizing acid/base ratios improves yields.
Summary of Findings
| Methodology | Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| Classical multi-step | Well-understood, predictable | Time-consuming, multiple purifications | 50-60% | Moderate |
| Microwave-assisted one-pot | Fast, high yield, scalable | Requires specialized equipment | 70-80% | High |
| Scaffold hopping derivatization | Structural diversity | Complex purification | Variable | High |
Q & A
Basic: What are the recommended safety protocols for handling 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear an N95 respirator to prevent inhalation .
- Ventilation: Conduct experiments in a fume hood to minimize aerosol exposure .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .
- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the pyridine and azepine ring systems. Assign peaks using 2D-COSY for overlapping proton signals .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z calculated for CHClNO) .
Advanced: How can contradictions in NMR data for substituted derivatives of this compound be resolved?
Methodological Answer:
- Dynamic Effects: Substituents (e.g., pyridinyl groups) may cause conformational flexibility, leading to signal splitting. Use variable-temperature NMR to identify dynamic processes .
- 2D NMR: Employ NOESY or ROESY to distinguish between regioisomers or tautomeric forms (e.g., pyrimido-azepine vs. alternative ring systems) .
- Computational Modeling: Compare experimental chemical shifts with DFT-calculated shifts (e.g., using Gaussian or ORCA software) to validate assignments .
Advanced: What experimental strategies optimize synthesis yield under varying reaction conditions?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps, as they enhance nucleophilic displacement in pyrimidine ring formation .
- Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling reactions involving pyridinyl groups. Monitor yield via HPLC .
- Design of Experiments (DoE): Use fractional factorial designs to evaluate interactions between temperature (80–120°C), reaction time (12–24 h), and stoichiometry .
Advanced: How should stability studies be designed to evaluate this compound under environmental stress conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS .
- pH Stability: Prepare buffers (pH 1–13) and incubate at 37°C. Quantify hydrolysis products using a validated HPLC method .
- Statistical Design: Apply split-plot designs with replicates (n=4) to account for batch variability and temporal effects .
Basic: What key physicochemical parameters (e.g., solubility, stability) must be characterized for aqueous formulation studies?
Methodological Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) and HCl (pH 1.2). Use UV-Vis spectroscopy for quantification .
- LogP Measurement: Determine octanol-water partition coefficient via HPLC retention time correlation .
- Hygroscopicity: Assess weight gain under 75% RH over 72 hours using dynamic vapor sorption (DVS) .
Advanced: How can environmental fate and degradation pathways of this compound be assessed?
Methodological Answer:
- Abiotic Degradation: Study hydrolysis (pH 5–9) and photolysis (λ > 290 nm) in simulated sunlight. Identify metabolites via HRMS .
- Biotic Degradation: Use OECD 301F respirometry to assess microbial degradation in activated sludge. Monitor CO evolution .
- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays (Promega) to measure IC values against kinases (e.g., CDK or Aurora kinases) .
- Cellular Uptake: Label the compound with or isotopes and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
- Structure-Activity Relationship (SAR): Synthesize analogs with substituents at the pyridinyl or azepine positions and correlate changes in IC with computational docking scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
